
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-(4-dodecylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked through a methylenedi-4,1-phenylene bridge, with additional dodecylphenyl groups attached. It is primarily used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- typically involves a multi-step organic synthesis process. The key steps include the formation of the methylenedi-4,1-phenylene bridge and the subsequent attachment of the urea and dodecylphenyl groups. Common reagents used in these reactions include isocyanates and amines, which react under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and functional properties.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-octyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-butyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-dimethyl-)
Uniqueness
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- stands out due to its specific structural features, such as the presence of dodecylphenyl groups, which impart unique properties and functionalities
Properties
CAS No. |
165445-29-4 |
|---|---|
Molecular Formula |
C51H72N4O2 |
Molecular Weight |
773.1 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)-3-[4-[[4-[(4-dodecylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C51H72N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-33-46(34-26-42)52-50(56)54-48-37-29-44(30-38-48)41-45-31-39-49(40-32-45)55-51(57)53-47-35-27-43(28-36-47)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3,(H2,52,54,56)(H2,53,55,57) |
InChI Key |
PADKNGVHDDBHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




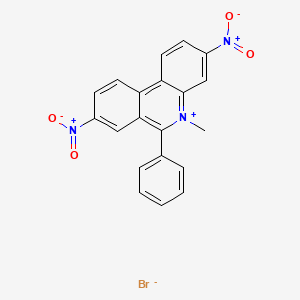
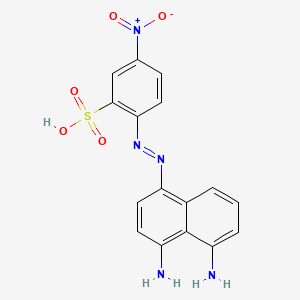

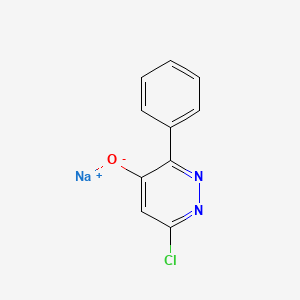
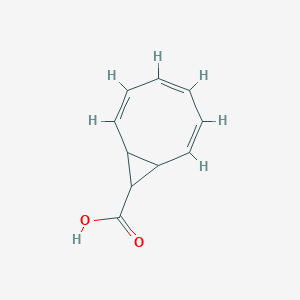

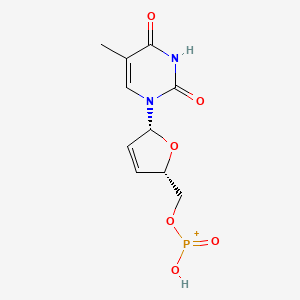
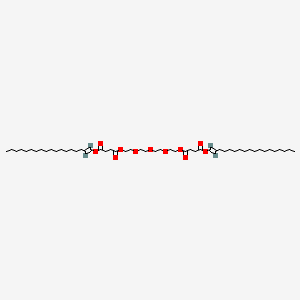
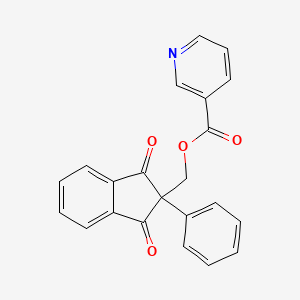

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)

